Alstonine vs. Atypical Antipsychotics: Metabolic Side-Effect Profile Comparison in Rodent Models
Alstonine demonstrates a differentiated metabolic safety profile compared to atypical antipsychotics such as olanzapine and clozapine. In preclinical studies, alstonine did not induce body weight gain, a well-documented liability of olanzapine [1]. Specifically, chronic olanzapine treatment is associated with significant weight increase, whereas alstonine-treated animals showed no such effect [1]. Additionally, alstonine does not elevate prolactin levels, in contrast to the hyperprolactinemia induced by D2 receptor antagonists [1]. Clozapine carries a four-fold higher risk of inducing diabetes, hyperglycemia, and hyperlipidemia compared to classical antipsychotics; alstonine's lack of direct D2 antagonism and distinct 5-HT2A/C-mediated mechanism underpins its avoidance of these metabolic side effects [1].
| Evidence Dimension | Body weight gain induction |
|---|---|
| Target Compound Data | No body weight gain observed |
| Comparator Or Baseline | Olanzapine: significant body weight increase |
| Quantified Difference | Alstonine avoids weight gain liability |
| Conditions | Mouse model, chronic treatment regimen |
Why This Matters
For preclinical antipsychotic research, alstonine provides a tool to study efficacy without confounding metabolic side effects that complicate interpretation of long-term studies.
- [1] Linck VM, et al. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes. Evid Based Complement Alternat Med. 2011;2011:418597. doi:10.1093/ecam/nep002 View Source
